![molecular formula C12H13FN2O2S2 B2481988 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide CAS No. 933231-50-6](/img/structure/B2481988.png)

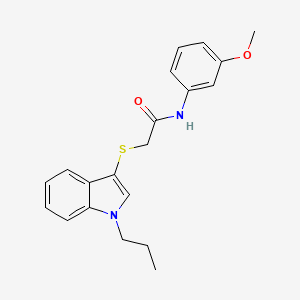

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies, including Sonogashira cross-coupling and reactions with terminal acetylenes, highlighting the versatility and adaptability of sulfonamide synthesis techniques. For instance, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide was synthesized via Sonogashira cross-coupling, showcasing a method that could potentially be applied or adapted for the synthesis of N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

Molecular and supramolecular structures of sulfonamide derivatives have been extensively studied, revealing the significance of torsion angles and hydrogen bonding in determining the conformation and supramolecular arrangements. For example, analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides has shown that N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bonding play crucial roles in their molecular structures (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including nucleophilic substitution and Friedel–Crafts-type alkylation. These reactions are crucial for modifying the chemical structure and enhancing the compound's properties for specific applications. The regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, for instance, demonstrates the potential for precise chemical modifications (Liu et al., 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies on compounds like ethyl methanesulfonate provide insights into how molecular conformations affect physical properties, including solubility and stability (Tuttolomondo et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and basicity, are crucial for the compound's applications in synthesis and drug design. Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlights the chemoselectivity of sulfonamide compounds, which is essential for their role as intermediates in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S2/c1-19(16,17)14-6-5-11-8-18-12(15-11)9-3-2-4-10(13)7-9/h2-4,7-8,14H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAIMQJMNADNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)

![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)